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molecular formula C15H21NO2 B1600854 N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 131511-13-2

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1600854
M. Wt: 247.33 g/mol
InChI Key: JQECYFYCFOSKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662828B2

Procedure details

Na(OAc)3BH 2.03 g (9.6 mmol) was added to a solution of 1,4-dioxa-spiro[4.5]decan-8-one 1.0 g (6.4 mmol) and benzylamine 0.69 g (6.4 mmol) in CH2Cl2 (20 ml) under nitrogen as inert gas and stirring was performed for 2 h at RT. After the addition of CH2Cl2 (80 ml), the organic phase was washed with aqueous saturated NaHCO3 solution. After drying of the separated organic phases over Na2SO4 and filtration, the solvent was removed by distillation and the product benzyl-(1,4-dioxa-spiro[4.5]dec-8-yl)-amine 1.6 g (100% of theoretical) was obtained.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[O:15]1[C:19]2([CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C(Cl)Cl>[CH2:26]([NH:33][CH:22]1[CH2:23][CH2:24][C:19]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:20][CH2:21]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with aqueous saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the separated organic phases over Na2SO4 and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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